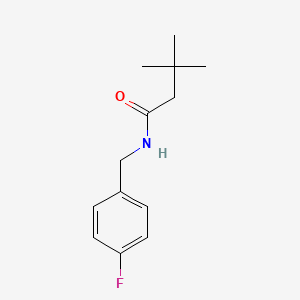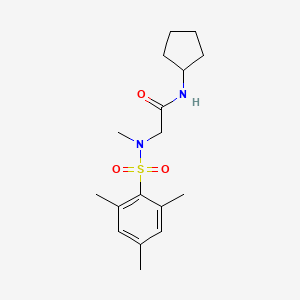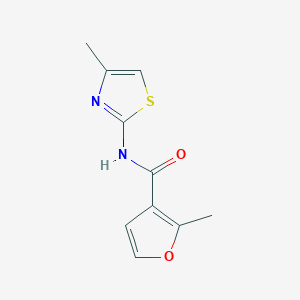
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate, also known as AT-56, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. AT-56 is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and sensitizing cells to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibition of PKC, this compound has been found to inhibit the phosphorylation of various downstream targets, including Akt, ERK, and JNK. This compound has also been shown to induce the expression of pro-apoptotic proteins, such as Bax and Bad, while downregulating anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. Furthermore, this compound has been found to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized on a large scale, making it accessible for research purposes. This compound has been extensively studied for its potential applications in cancer research, and its mechanism of action is well understood. However, this compound also has some limitations. It has been found to be toxic at high concentrations, making it difficult to use in vivo. Furthermore, the specificity of this compound for PKC is not well understood, and it may inhibit other kinases at high concentrations.
将来の方向性
There are several future directions for the research of 5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate. First, more studies are needed to determine the specificity of this compound for PKC and its potential off-target effects. Second, the toxicity of this compound needs to be further studied to determine its potential use in vivo. Third, the combination of this compound with other chemotherapeutic agents needs to be explored to determine its potential as a combination therapy. Finally, the potential use of this compound in other diseases, such as diabetes and cardiovascular disease, needs to be investigated.
合成法
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate can be synthesized using a multi-step process that involves the reaction of 5-(2,4-dimethylphenyl)-2-thioxo-3-(3-aminoprop-2-enoyl)thiazolidin-4-one with acetic anhydride. The reaction is carried out under mild conditions, and the product is obtained in good yield and high purity. The synthesis method has been optimized to produce this compound on a large scale, making it accessible for research purposes.
科学的研究の応用
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate has been extensively studied for its potential applications in cancer research. PKC is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. This compound has been found to be a potent inhibitor of PKC, making it a promising candidate for cancer therapy. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast, colon, and prostate cancer cells. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy, making it a potential combination therapy.
特性
IUPAC Name |
[5-[(Z)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]-2,4-dimethylphenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-4-10(2)14(8-19-11(3)18)6-12(9)5-13(7-16)15(17)20/h4-6H,8H2,1-3H3,(H2,17,20)/b13-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGBGJAOZYDVEY-ACAGNQJTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1COC(=O)C)C=C(C#N)C(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1COC(=O)C)/C=C(/C#N)\C(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)

![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5862333.png)



![2-[benzyl(3-nitrobenzyl)amino]ethanol](/img/structure/B5862367.png)
![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)
![ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate](/img/structure/B5862379.png)
![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)


